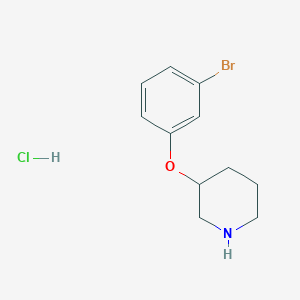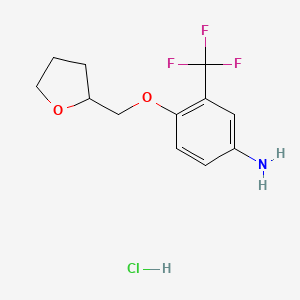![molecular formula C9H15N3S B1439232 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 885699-33-2](/img/structure/B1439232.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
説明
1-(4-Methyl-1,3-thiazol-2-yl)methylpiperazine, commonly referred to as MTMP, is a synthetic compound used in a variety of laboratory experiments. MTMP has been used in both scientific research and commercial applications since its discovery in the late 1970s. MTMP is a derivative of the piperazine family, which includes a wide range of compounds with various biological activities. MTMP has been used in numerous studies as a model compound for investigating the mechanism of action of other compounds, as well as for its own unique properties.
科学的研究の応用
Anticancer Evaluation
A series of polyfunctional substituted 1,3-thiazoles, which include structures similar to the specified compound, demonstrated anticancer activity in vitro across a variety of cancer cell lines. This research highlighted compounds with a piperazine substituent as particularly effective, indicating potential application in cancer treatment strategies (Kostyantyn Turov, 2020).
Anti-inflammatory Activity
Novel compounds, including a derivative of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine, were synthesized and evaluated for their anti-inflammatory activity. In-vitro and in-vivo studies showed that some of these compounds exhibited significant anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammation-related disorders (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).
Antibacterial and Biofilm Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including compounds related to the specified chemical, demonstrated significant antibacterial efficacies against various bacterial strains. These compounds also showed effective biofilm inhibition activities, making them promising candidates for addressing bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimicrobial Agents
Thiazolidinone derivatives linked with piperazine showed antimicrobial activity against a range of bacterial and fungal species. This study underscores the potential of such compounds, including the one , in developing new antimicrobial agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).
Leishmanicidal Activity
Derivatives of 1,3,4-thiadiazole containing piperazine were synthesized and tested for their leishmanicidal activity. The study identified compounds with strong activity against Leishmania major, suggesting their use in treating leishmaniasis (A. Foroumadi, S. Emami, S. Pournourmohammadi, A. Kharazmi, A. Shafiee, 2005).
作用機序
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
- Thiazoles can participate in electrophilic and nucleophilic substitutions due to their aromaticity and structural features .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves binding to the enzyme, leading to the stabilization of the DNA-topoisomerase complex, which can result in DNA strand breaks and cell death.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce a G2 cell cycle arrest, which halts cell division and can lead to apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with topoisomerase II results in enzyme inhibition, causing DNA damage and subsequent cell death . Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic or adverse effects can occur, including severe DNA damage and cell death . Threshold effects observed in studies indicate that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and nuclear proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to exert its effects on DNA and gene expression.
特性
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJFMUAZJMOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



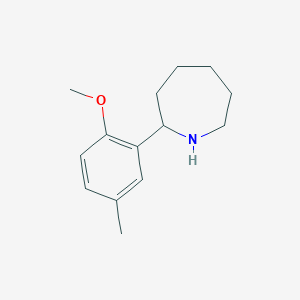
![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)
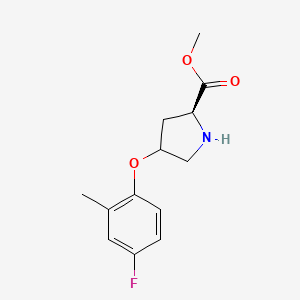

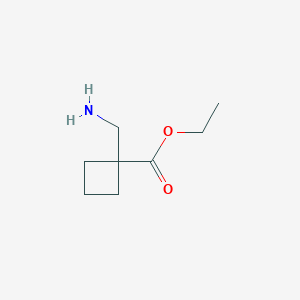
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
